molecular formula C20H27ClO2 B3055534 12-Chlorodehydroabietic acid CAS No. 65310-45-4

12-Chlorodehydroabietic acid

Cat. No.: B3055534
CAS No.: 65310-45-4
M. Wt: 334.9 g/mol
InChI Key: LRHCLIUTYPHWLV-MISYRCLQSA-N
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Description

12-Chlorodehydroabietic acid is a chlorinated resin acid derived from dehydroabietic acid. It is commonly utilized in industrial applications due to its unique chemical properties. This compound is known for its biodegradability and effectiveness as a fungicide .

Preparation Methods

The preparation of 12-Chlorodehydroabietic acid involves the chlorination of dehydroabietic acid. The synthetic route typically includes the following steps:

Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

12-Chlorodehydroabietic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

12-Chlorodehydroabietic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 12-Chlorodehydroabietic acid involves its interaction with cellular components, leading to its biological effects. The compound targets specific molecular pathways, disrupting cellular processes and leading to its antifungal and antimicrobial activities. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cell membrane integrity and function .

Comparison with Similar Compounds

12-Chlorodehydroabietic acid is unique due to its chlorinated structure, which imparts distinct chemical and biological properties. Similar compounds include:

These compounds share some common properties but differ in their specific chemical reactivity and biological activities.

Properties

IUPAC Name

(1R,4aS,10aR)-6-chloro-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClO2/c1-12(2)14-10-13-6-7-17-19(3,15(13)11-16(14)21)8-5-9-20(17,4)18(22)23/h10-12,17H,5-9H2,1-4H3,(H,22,23)/t17-,19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHCLIUTYPHWLV-MISYRCLQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30983938
Record name 12-Chloroabieta-8(14),9(11),12-trien-18-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30983938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65310-45-4
Record name 12-Chlorodehydroabietic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065310454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-Chloroabieta-8(14),9(11),12-trien-18-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30983938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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12-Chlorodehydroabietic acid
Reactant of Route 2
12-Chlorodehydroabietic acid
Reactant of Route 3
12-Chlorodehydroabietic acid
Reactant of Route 4
12-Chlorodehydroabietic acid
Reactant of Route 5
12-Chlorodehydroabietic acid
Reactant of Route 6
12-Chlorodehydroabietic acid

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